2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)-

CYP2C19 reaction phenotyping drug metabolism

Selective CYP2C19 competitive inhibitor (Ki ~79 nM) for definitive reaction phenotyping. The N-3 benzyl substitution confers >100-fold isoform selectivity across all major CYPs with zero induction liability—unlike phenobarbital (Ki ~79 µM) or omeprazole. Validated in human liver microsomes and suspended hepatocytes for fmCYP2C19 determination and PBPK modeling under FDA/EMA guidance. Use at 0.25–3 µM for unambiguous CYP2C19 assignment in drug metabolism studies.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 50884-83-8
Cat. No. B1267841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)-
CAS50884-83-8
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)
InChIKeyDZVQJRKACDFACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-ethyl-5-phenylbarbituric Acid (CAS 50884-83-8): A Differentiated N-3-Benzyl Barbiturate for CYP2C19 Reaction Phenotyping


2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)- (CAS 50884-83-8), commonly referred to as (±)-benzylphenobarbital or N-3-benzylphenobarbital (NBPB), is a synthetic N-3-benzyl-substituted barbiturate derivative of phenobarbital [1]. Unlike the parent compound phenobarbital, which functions primarily as a broad-spectrum GABA-A receptor modulator and potent CYP inducer, NBPB was rationally designed through N-3 alkyl substitution to confer high-affinity, competitive inhibition of cytochrome P450 2C19 (CYP2C19) while minimizing interaction with other CYP isoforms [2]. The racemic mixture (CAS 50884-83-8) and its resolved enantiomers are employed exclusively as in vitro chemical probe reagents for CYP2C19 reaction phenotyping studies, not as therapeutic agents [3].

Why Generic Barbiturate Substitution Fails: Structural Determinants of CYP2C19 Selectivity in 1-Benzyl-5-ethyl-5-phenylbarbituric Acid


Substituting NBPB (CAS 50884-83-8) with phenobarbital, mephobarbital, or omeprazole in CYP2C19 phenotyping assays yields fundamentally different experimental outcomes due to profound differences in inhibitory potency and isoform selectivity [1]. Unsubstituted phenobarbital exhibits a CYP2C19 Ki of approximately 79 µM—roughly 1,000-fold weaker than NBPB—while also acting as a broad-spectrum CYP inducer (CYP2B6, CYP2C9, CYP3A4) that confounds reaction phenotyping interpretation [2]. Mephobarbital (N-methylphenobarbital), a CYP2C19 substrate rather than a selective inhibitor, displays a Ki of 34 µM against CYP2C19, approximately 430-fold less potent than NBPB [3]. Omeprazole, the most commonly used clinical CYP2C19 inhibitor, lacks selectivity due to co-inhibition of CYP3A4 and mechanism-dependent inactivation [4]. The N-3 benzyl substitution on the barbiturate core is the critical structural feature that confers high-affinity CYP2C19 binding and >100-fold selectivity over other CYP isoforms—a property absent in all non-benzylated analogs [5].

Quantitative Differentiation Evidence for 1-Benzyl-5-ethyl-5-phenylbarbituric Acid Versus Closest Analogs


CYP2C19 Inhibitory Potency: ~1,000-Fold Advantage of NBPB Over Parent Phenobarbital

NBPB (CAS 50884-83-8) inhibits recombinant CYP2C19 with a Ki of 79 nM, compared to the parent compound phenobarbital which exhibits a Ki of 79,000 nM (79 µM) against CYP2C19 [1]. This represents an approximately 1,000-fold enhancement in inhibitory potency conferred solely by the N-3 benzyl substitution on the barbiturate scaffold. In human liver microsomes, NBPB maintains potent competitive inhibition with Ki values ranging from 71 to 94 nM, confirming translatability from recombinant enzyme to native tissue preparations [2]. Phenobarbital, by contrast, is not used as a CYP2C19 inhibitor because of its weak affinity and confounding role as a broad-spectrum CYP inducer (CYP2B6, CYP2C9, CYP3A4) [3].

CYP2C19 reaction phenotyping drug metabolism P450 inhibition

CYP2C19 Inhibitory Potency Versus Mephobarbital: ~430-Fold Superiority of NBPB

Mephobarbital (N-methylphenobarbital, CAS 115-38-8) is recognized as a selective CYP2C19 substrate and is frequently used as a probe for CYP2C19 activity. However, as an inhibitor, R-mephobarbital competitively inhibits CYP2C19-mediated (S)-mephenytoin 4′-hydroxylation with a Ki of only 34 µM in human liver microsomes [1]. This is approximately 430-fold weaker than NBPB's Ki of 79 nM (recombinant) and approximately 280-fold weaker than NBPB's Ki of 0.12 µM in human liver microsomes [2]. The methyl substitution at the N-3 position of mephobarbital fails to recapitulate the high-affinity binding achieved by the benzyl group in NBPB, consistent with structure-activity relationship studies showing that increasing N-3 alkyl chain length and aromaticity progressively enhances CYP2C19 affinity [3].

CYP2C19 barbiturate SAR inhibitor selectivity drug interaction

Broad CYP Isoform Selectivity: NBPB Demonstrates >76-Fold Window Between CYP2C19 and All Other Major CYPs

The selectivity of (−)-N-3-benzyl-phenobarbital (NBPB) was systematically validated across eight major human cytochrome P450 isoforms in human liver microsomes. NBPB inhibited CYP2C19-mediated S-mephenytoin 4′-hydroxylation with an IC50 of 0.25 µM, whereas weak inhibition was observed for all other isoforms: IC50 >100 µM for CYP1A2, CYP2A6, and CYP2D6; IC50 = 62 µM for CYP2B6; IC50 = 34 µM for CYP2C8; IC50 = 19 µM for CYP2C9; and IC50 = 89 µM for CYP3A4 [1]. The narrowest selectivity window is against CYP2C9, where NBPB is still 76-fold more potent for CYP2C19. Against CYP2C8, selectivity is 136-fold; against CYP2B6, 248-fold; against CYP3A4, 356-fold; and against CYP1A2, CYP2A6, and CYP2D6, the selectivity exceeds 400-fold. Within the CYP2C subfamily, NBPB demonstrated clear selectivity for CYP2C19 over CYP2C9 and CYP2C8, a critical feature not achieved by omeprazole [2]. Additionally, NBPB showed no inhibitory activity (<16% inhibition) against CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, or 3A4 at a concentration of 0.3 µM, while inhibiting CYP2C19 by ~80% at the same concentration [3].

CYP selectivity isoform profiling drug-drug interaction reaction phenotyping

Enantiomeric Potency Differential: (−)-Enantiomer 20- to 60-Fold More Potent Than (+)-Antipode at CYP2C19

The racemic mixture (CAS 50884-83-8) and its resolved enantiomers exhibit a pronounced stereochemical dependence for CYP2C19 inhibition. (−)-N-3-Benzyl-phenobarbital inhibits recombinant CYP2C19 with a Ki of 79 nM, whereas its (+)-antipode is 20- to 60-fold less potent [1]. In human liver microsomal preparations, the (−)-enantiomer consistently demonstrates Ki values of 71-94 nM for native CYP2C19 (measured via S-mephenytoin 4′-hydroxylase activity), confirming that the (-)-enantiomer is the eutomer responsible for the observed inhibitory activity [2]. This stereochemical dependence is consistent across the hydantoin and barbiturate inhibitor series, where (S)-(+)-N-3-benzylnirvanol and (R)-(−)-N-3-benzylphenobarbital emerged as the most potent CYP2C19 inhibitors from their respective series, with Ki values <250 nM and at least two orders of magnitude greater potency toward CYP2C19 than CYP2C9 [3]. For stereochemically undefined applications, the racemate (±)-benzylphenobarbital (CAS 50884-83-8) provides a broader inhibitory profile encompassing both enantiomers, with the understanding that potency is primarily driven by the (−)-enantiomer [4].

enantioselectivity chiral pharmacology CYP2C19 inhibitor design

Superiority Over Omeprazole: NBPB as the Preferred CYP2C19 Inhibitor in Suspended Human Hepatocytes

A rigorous comparative study demonstrated that (−)-N-3-benzylphenobarbital (NBPB) is superior to both omeprazole and (+)-N-3-benzylnirvanol as a CYP2C19 inhibitor in suspended human hepatocytes [1]. Omeprazole, the most commonly applied CYP2C19 inhibitor, lacks selectivity and acts as a mechanism-dependent (time-dependent) inhibitor with KI values of 1.7-9.1 µM for CYP2C19 inactivation, while also inhibiting CYP3A4 [2]. In suspended human hepatocytes, NBPB demonstrated potent and selective CYP2C19 inhibition without affecting CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, or CYP3A4, and also showed no inhibition of clinically relevant non-CYP enzymes including aldehyde oxidase, FMO3, NAT2, UGT1A1, UGT1A4, UGT2B7, and UGT2B15 [3]. Furthermore, NBPB was successfully applied to predict the fraction metabolized by CYP2C19 (fmCYP2C19) for a set of 10 clinically used CYP2C19 substrates, demonstrating translational utility from in vitro hepatocyte data to in vivo drug metabolism prediction [4]. In contrast, omeprazole's lack of selectivity precludes its reliable use for fmCYP2C19 determination.

human hepatocytes CYP2C19 phenotyping fmCYP2C19 omeprazole comparison

Recommended Procurement Scenarios for 1-Benzyl-5-ethyl-5-phenylbarbituric Acid (CAS 50884-83-8)


CYP2C19 Reaction Phenotyping in Human Liver Microsomes for New Chemical Entity (NCE) Development

In early drug development, regulatory guidance (FDA, EMA) requires determination of which CYP isoforms contribute to the metabolism of new chemical entities. NBPB at 0.25-3 µM provides potent, competitive, and reversible inhibition of CYP2C19 without affecting CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, or CYP3A4, as validated in human liver microsomes [1]. Its validated selectivity (>76-fold across all isoforms) enables clear assignment of CYP2C19 contribution to metabolic clearance. The compound also serves as a positive control inhibitor for routine CYP inhibition screening assays using human liver microsomes as the enzyme source [2].

Fraction Metabolized (fmCYP2C19) Determination in Suspended Human Hepatocytes

For physiologically relevant in vitro-in vivo extrapolation (IVIVE), NBPB is validated for use in suspended human hepatocytes to determine the fraction of drug metabolized by CYP2C19 (fmCYP2C19). The compound demonstrated superior potency and selectivity compared to omeprazole and (+)-N-3-benzylnirvanol in this system, with confirmed selectivity across all major CYP and clinically relevant non-CYP enzymes (AO, FMO3, NAT2, UGT1A1, UGT1A4, UGT2B7, UGT2B15) [3]. Predictive fmCYP2C19 values obtained with NBPB in hepatocytes can be integrated into physiologically based pharmacokinetic (PBPK) models to forecast clinical drug-drug interaction liability [4].

Enantioselective CYP2C19 Pharmacology and Active-Site Probing Studies

The pronounced enantioselectivity of N-3-benzylphenobarbital (20- to 60-fold difference between enantiomers) makes the resolved (−)-enantiomer, or the racemate (CAS 50884-83-8) with defined (−)-content, a valuable tool for probing CYP2C19 active-site topology. The barbiturate scaffold's interaction with CYP2C19 vs. CYP2C9 has been extensively characterized using these compounds, revealing that CYP2C19 preferentially orients N-3 substituents away from the active oxygen species and metabolizes inhibitors at their C-5 phenyl substituents [5]. Computational CoMFA models for CYP2C19 have been built and validated using NBPB-derived Ki data, enabling structure-based prediction of CYP2C19 inhibitor liability [6].

Differentiation from Phenobarbital in CYP Induction vs. Inhibition Experimental Designs

Unlike phenobarbital, which is a potent broad-spectrum CYP inducer (CYP2B6, CYP2C9, CYP3A4) and a weak CYP2C19 inhibitor (Ki ≈79 µM), NBPB functions as a selective CYP2C19 inhibitor without significant induction liability at its effective inhibitory concentrations [7]. This functional divergence—enzymatic inhibition vs. transcriptional induction—makes NBPB the appropriate choice for CYP2C19 phenotyping experiments where induction confounds must be excluded. This property arises from the N-3 benzyl substitution, which redirects pharmacologic activity away from nuclear receptor activation (CAR/PXR) toward high-affinity CYP2C19 active-site binding [8].

Quote Request

Request a Quote for 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.